molecular formula C17H15ClN2O4 B10902982 N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(3-methylphenoxy)acetohydrazide

N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(3-methylphenoxy)acetohydrazide

Cat. No.: B10902982
M. Wt: 346.8 g/mol
InChI Key: WHKANAJKNPPFTP-UFWORHAWSA-N
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Description

N’~1~-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(3-METHYLPHENOXY)ACETOHYDRAZIDE is a complex organic compound that features a benzodioxole ring substituted with a chlorine atom and a methylene group, linked to a phenoxyacetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(3-METHYLPHENOXY)ACETOHYDRAZIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(3-METHYLPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chlorine atom in the benzodioxole ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have bioactive properties that make it useful in the study of biological systems.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which N’~1~-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(3-METHYLPHENOXY)ACETOHYDRAZIDE exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(3-METHYLPHENOXY)ACETOHYDRAZIDE is unique due to its combination of a chlorinated benzodioxole ring and a phenoxyacetohydrazide moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler or less substituted analogs.

Properties

Molecular Formula

C17H15ClN2O4

Molecular Weight

346.8 g/mol

IUPAC Name

N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C17H15ClN2O4/c1-11-3-2-4-13(5-11)22-9-17(21)20-19-8-12-6-15-16(7-14(12)18)24-10-23-15/h2-8H,9-10H2,1H3,(H,20,21)/b19-8+

InChI Key

WHKANAJKNPPFTP-UFWORHAWSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC3=C(C=C2Cl)OCO3

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC3=C(C=C2Cl)OCO3

Origin of Product

United States

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